3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile
Overview
Description
3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, drug development, and material science.
Mechanism of Action
The mechanism of action of 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile in cancer cells is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile has also been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in inflammation, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for cancer drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile. One potential area of research is to further investigate the mechanism of action of this compound in cancer cells, which may lead to the development of more effective cancer treatments. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound, which would make it more widely available for research purposes. Finally, research could also explore the potential applications of 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile in other areas, such as material science and drug delivery.
Scientific Research Applications
3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-amino-4'-bromo-5-(2-furyl)-2,4-biphenyldicarbonitrile has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait in cancer treatment.
properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN3O/c19-12-5-3-11(4-6-12)13-8-14(17-2-1-7-23-17)16(10-21)18(22)15(13)9-20/h1-8H,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIFTKVHQCPBGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-bromophenyl)-6-(furan-2-yl)benzene-1,3-dicarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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